molecular formula C22H27N3O4 B2839044 N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-67-1

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2839044
CAS No.: 942012-67-1
M. Wt: 397.475
InChI Key: RWIWHZZZWDFWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 942012-67-1) is a synthetic diamide compound of significant interest in medicinal chemistry and drug discovery research . Its molecular structure incorporates a benzyl group, a 4-methoxyphenyl moiety, and a morpholine ring, features that are often leveraged to enhance solubility and metabolic stability in bioactive molecules . The oxalamide core provides a versatile scaffold for further chemical derivatization, making it a valuable intermediate in the synthesis of more complex compounds for pharmaceutical and agrochemical development . This compound is recognized for its research value as a potential building block for designing enzyme inhibitors or receptor modulators, with its structural features suggesting possible utility in probing kinase-related pathways . The compound has a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol . Available for research applications, it is supplied with a typical purity of 90% or higher. Proper handling and storage under inert conditions are recommended to maintain long-term stability . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIWHZZZWDFWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Morpholine ring
  • Benzyl group
  • Methoxyphenyl group
  • Oxalamide linkage

Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 320.41 g/mol. The presence of multiple functional groups enhances its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the oxalamide backbone through the reaction of benzylamine with oxalic acid derivatives.
  • Introduction of the morpholinoethyl group via nucleophilic substitution reactions.
  • Purification using techniques such as crystallization or chromatography to obtain the final product.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Inhibition Assays : The compound showed IC50 values indicating potent inhibition of COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to interact with specific proteins involved in cell cycle regulation and apoptosis, leading to reduced cell viability in treated cancer cells.

Interaction Studies

Interaction studies have revealed that this compound can bind to various biological targets, including:

  • Receptors : Potential interaction with G-protein coupled receptors (GPCRs).
  • Enzymes : Inhibition of enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamideC20H18N2O2C_{20}H_{18}N_{2}O_{2}Exhibits similar anti-inflammatory properties
N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamideC23H24N2O3C_{23}H_{24}N_{2}O_{3}Potential applications in drug design
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamideC19H22N2O3C_{19}H_{22}N_{2}O_{3}Studied for different biological interactions

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various oxalamide derivatives, including this compound. Results indicated significant COX inhibition and reduced levels of inflammatory cytokines in vitro .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound, demonstrating its effectiveness against breast cancer cell lines through apoptosis induction .
  • Mechanistic Insights : Recent research has provided insights into the mechanism by which this compound interacts with cellular pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

  • Key Differences: Replaces the benzyl group with a 2,4-dimethoxybenzyl group and substitutes the morpholinoethyl chain with a pyridin-2-ylethyl moiety.
  • Activity : Acts as a potent umami agonist (EC₅₀ ≈ 0.2 µM) via interaction with the T1R1/T1R3 taste receptor .
  • Safety: A 93-day rat study established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, yielding a safety margin >33 million for human exposure .
Compound R1 Substituent R2 Substituent Application NOEL (mg/kg bw/day)
Target Compound Benzyl 2-(4-Methoxyphenyl)-morpholinoethyl Under investigation Not reported
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring 100

Metabolic Considerations : Oxalamides like S336 undergo hydrolysis to release benzylamine derivatives and morpholine/pyridine metabolites, suggesting similar pathways for the target compound .

Antimicrobial Oxalamide Derivatives (GMC Series)

GMC-5 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)Oxalamide)

  • Key Differences: Features a 1,3-dioxoisoindolin-2-yl group at N1 and lacks the morpholinoethyl chain.
  • Activity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the electron-rich 4-methoxyphenyl group enhancing membrane interaction .
Compound R1 Substituent R2 Substituent Antimicrobial MIC (µg/mL)
Target Compound Benzyl 2-(4-Methoxyphenyl)-morpholinoethyl Not tested
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl 32 (S. aureus)

Controlled Substances with Morpholinoethyl Moieties

UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide)

  • Key Differences: Shares the morpholinoethyl group but incorporates an indole carboxamide core instead of oxalamide.
  • Regulatory Status : Classified as a controlled substance in South Australia with penalties for trafficking ≥12.5 kg .
  • Activity: Psychoactive effects linked to cannabinoid receptor modulation, highlighting the role of morpholinoethyl groups in CNS-targeting compounds .

Toxicological Contrast: Unlike UR-12, oxalamides like the target compound lack evidence of psychoactivity, likely due to their distinct receptor targets (e.g., taste receptors vs. cannabinoid receptors).

Q & A

Q. What are the standard synthetic routes for N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide?

The synthesis typically involves sequential amide coupling reactions. First, benzylamine is reacted with oxalyl chloride to form the N1-benzyl oxalamide intermediate. Next, the morpholinoethyl moiety is introduced via nucleophilic substitution or coupling with a pre-synthesized 2-(4-methoxyphenyl)-2-morpholinoethyl amine. Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound verified?

Routine characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and connectivity.
  • IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and morpholine ring vibrations.
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. What are the primary chemical reactivity profiles of this oxalamide?

The compound exhibits reactivity at:

  • The amide bonds , susceptible to hydrolysis under acidic/basic conditions.
  • The morpholine ring , which can undergo alkylation or oxidation.
  • The 4-methoxyphenyl group , prone to electrophilic substitution (e.g., nitration) .

Q. What analytical methods are used to assess purity and solubility?

  • HPLC (C18 column, acetonitrile/water mobile phase) for purity >95%.
  • Differential Scanning Calorimetry (DSC) to determine melting point and thermal stability.
  • Solubility is tested in DMSO, ethanol, and PBS buffer for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Advanced strategies include:

  • Continuous flow chemistry to enhance mixing and reduce side reactions .
  • Catalytic systems (e.g., HATU/DIPEA) to improve coupling efficiency .
  • Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural analogs comparison to identify substituent effects (e.g., methoxy vs. ethoxy groups) .
  • Molecular docking to predict binding affinity variations due to conformational flexibility .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH-dependent stability studies (pH 2–8, 37°C) with HPLC monitoring over 24–72 hours.
  • Metabolic stability assays using liver microsomes to assess CYP450-mediated degradation .

Q. What strategies enhance selectivity for target enzymes (e.g., kinases)?

  • Fragment-based drug design to modify the benzyl or morpholino groups.
  • SAR studies using analogs with halogenated aryl rings or altered morpholine substituents .
  • Cryo-EM/X-ray crystallography to map binding pockets and guide rational modifications .

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity?

The methoxy group’s electron-donating nature activates the aryl ring toward electrophilic substitution. This is quantified via:

  • Hammett substituent constants (σ) to predict reaction rates.
  • DFT calculations to map electron density distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.